![molecular formula C20H22FN3OS B5692830 4-(4-acetylphenyl)-N-(4-fluorobenzyl)-1-piperazinecarbothioamide](/img/structure/B5692830.png)
4-(4-acetylphenyl)-N-(4-fluorobenzyl)-1-piperazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-acetylphenyl)-N-(4-fluorobenzyl)-1-piperazinecarbothioamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a critical component of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has been extensively studied for its potential use in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL).
Mechanism of Action
4-(4-acetylphenyl)-N-(4-fluorobenzyl)-1-piperazinecarbothioamide binds to the active site of BTK and inhibits its activity. BTK is a key signaling molecule in the B-cell receptor pathway, which is essential for the survival and proliferation of B-cells. Inhibition of BTK by 4-(4-acetylphenyl)-N-(4-fluorobenzyl)-1-piperazinecarbothioamide leads to the disruption of this pathway and the induction of apoptosis in B-cell lymphoma cells.
Biochemical and Physiological Effects:
4-(4-acetylphenyl)-N-(4-fluorobenzyl)-1-piperazinecarbothioamide has been shown to inhibit BTK activity in both cell-based assays and in vivo models. In addition, 4-(4-acetylphenyl)-N-(4-fluorobenzyl)-1-piperazinecarbothioamide has been shown to induce apoptosis in B-cell lymphoma cells. These effects are specific to B-cells and do not affect other cell types. 4-(4-acetylphenyl)-N-(4-fluorobenzyl)-1-piperazinecarbothioamide has also been shown to have favorable pharmacokinetic properties, including good oral bioavailability and a long half-life.
Advantages and Limitations for Lab Experiments
4-(4-acetylphenyl)-N-(4-fluorobenzyl)-1-piperazinecarbothioamide has several advantages for laboratory experiments, including its high potency and specificity for BTK. In addition, 4-(4-acetylphenyl)-N-(4-fluorobenzyl)-1-piperazinecarbothioamide has been shown to have good pharmacokinetic properties, which allows for easy administration and dosing in animal models. However, 4-(4-acetylphenyl)-N-(4-fluorobenzyl)-1-piperazinecarbothioamide has some limitations for laboratory experiments, including its high cost and limited availability.
Future Directions
There are several future directions for the development and use of 4-(4-acetylphenyl)-N-(4-fluorobenzyl)-1-piperazinecarbothioamide. One potential application is the use of 4-(4-acetylphenyl)-N-(4-fluorobenzyl)-1-piperazinecarbothioamide in combination with other anti-cancer agents to enhance the killing of cancer cells. Another potential application is the use of 4-(4-acetylphenyl)-N-(4-fluorobenzyl)-1-piperazinecarbothioamide in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus, which are also mediated by B-cells. Further research is needed to fully understand the potential of 4-(4-acetylphenyl)-N-(4-fluorobenzyl)-1-piperazinecarbothioamide in these and other applications.
Synthesis Methods
The synthesis of 4-(4-acetylphenyl)-N-(4-fluorobenzyl)-1-piperazinecarbothioamide involves several steps, including the reaction of 4-acetylphenyl isothiocyanate with 4-fluorobenzylamine to form the intermediate 4-(4-acetylphenyl)-N-(4-fluorobenzyl)thiocarbamate. This intermediate is then reacted with piperazine to yield the final product, 4-(4-acetylphenyl)-N-(4-fluorobenzyl)-1-piperazinecarbothioamide. The synthesis method has been optimized to produce high yields of pure 4-(4-acetylphenyl)-N-(4-fluorobenzyl)-1-piperazinecarbothioamide.
Scientific Research Applications
4-(4-acetylphenyl)-N-(4-fluorobenzyl)-1-piperazinecarbothioamide has been extensively studied for its potential use in the treatment of B-cell malignancies. Preclinical studies have shown that 4-(4-acetylphenyl)-N-(4-fluorobenzyl)-1-piperazinecarbothioamide inhibits BTK activity and induces apoptosis in B-cell lymphoma cell lines. In addition, 4-(4-acetylphenyl)-N-(4-fluorobenzyl)-1-piperazinecarbothioamide has been shown to synergize with other anti-cancer agents, such as venetoclax, to enhance the killing of cancer cells. Clinical trials are currently underway to evaluate the safety and efficacy of 4-(4-acetylphenyl)-N-(4-fluorobenzyl)-1-piperazinecarbothioamide in patients with CLL, MCL, and DLBCL.
properties
IUPAC Name |
4-(4-acetylphenyl)-N-[(4-fluorophenyl)methyl]piperazine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3OS/c1-15(25)17-4-8-19(9-5-17)23-10-12-24(13-11-23)20(26)22-14-16-2-6-18(21)7-3-16/h2-9H,10-14H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQAGSUAPOKLNRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=S)NCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-acetylphenyl)-N-(4-fluorobenzyl)piperazine-1-carbothioamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.